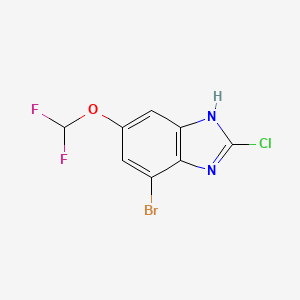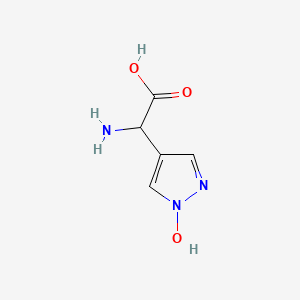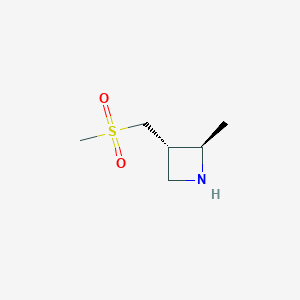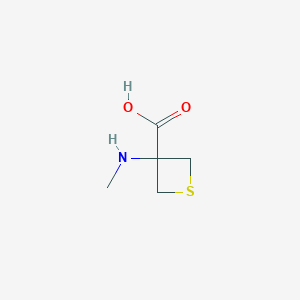
2-Ethyl-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by a base such as sodium ethoxide and proceeds under reflux conditions to yield the desired quinoline derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of transition-metal catalysts to enhance the efficiency and yield of the reaction. Methods such as microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-methoxyquinoline involves its interaction with various molecular targets and pathways:
Oxidative Stress: It induces oxidative stress in cancer cells, leading to DNA damage and cell cycle arrest.
Enzyme Inhibition: It inhibits enzymes such as bacterial DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.
Similar Compounds:
6-Methoxyquinoline: Similar in structure but lacks the ethyl group at the second position.
2-Ethylquinoline: Lacks the methoxy group at the sixth position.
Uniqueness: this compound is unique due to the combined presence of both the ethyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with applications across various scientific disciplines.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-ethyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-10-5-4-9-8-11(14-2)6-7-12(9)13-10/h4-8H,3H2,1-2H3 |
Clé InChI |
LKVGOJUQDXXVEE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12859666.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)
![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)

![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)






